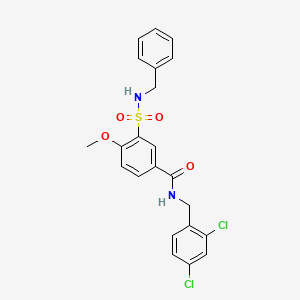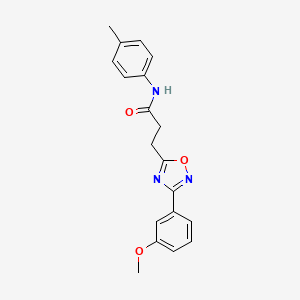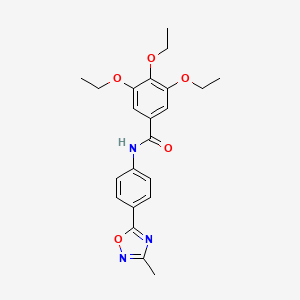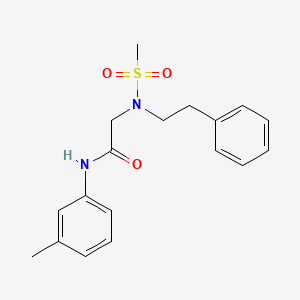
N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMPO, is a chemical compound with potential applications in scientific research. DMPO is a heterocyclic compound that contains both an oxadiazole and a pyridine ring. The compound is synthesized through a multistep process involving the reaction of 2,5-dimethylphenylamine with pyridin-4-ylhydrazine and subsequent reaction with butanoyl chloride.
Mecanismo De Acción
N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide works by trapping free radicals and forming stable adducts that can be detected and analyzed. The compound has a high affinity for free radicals and can trap a wide range of reactive species, including superoxide, hydroxyl radicals, and nitrogen dioxide. The resulting adducts can be analyzed using a variety of techniques, including electron paramagnetic resonance (EPR) spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been demonstrated to reduce oxidative stress and inflammation in a variety of experimental models. This compound has also been shown to protect against ischemia-reperfusion injury and to have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide is its high selectivity for free radicals, which allows for accurate detection and analysis of these species in biological systems. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, this compound has some limitations in terms of its use in lab experiments. The compound can be difficult to synthesize in large quantities, and its use requires specialized equipment and expertise.
Direcciones Futuras
There are a number of potential future directions for research involving N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of new spin traps that can trap a wider range of free radicals and reactive species. Another potential direction is the use of this compound in combination with other antioxidants or anti-inflammatory agents to enhance its therapeutic potential. Finally, there is a need for further studies to explore the mechanisms underlying the effects of this compound in various disease models.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide involves a multistep process starting with the reaction of 2,5-dimethylphenylamine with pyridin-4-ylhydrazine in the presence of a catalyst. The resulting product is then reacted with butanoyl chloride to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide has potential applications in scientific research, particularly in the field of free radical chemistry. The compound is a spin trap that can be used to detect and identify free radicals in biological systems. This compound has been used extensively in studies of oxidative stress and inflammation, as well as in investigations of the mechanisms underlying various diseases.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-6-7-14(2)16(12-13)21-17(24)4-3-5-18-22-19(23-25-18)15-8-10-20-11-9-15/h6-12H,3-5H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKCVHIHPANAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7699734.png)
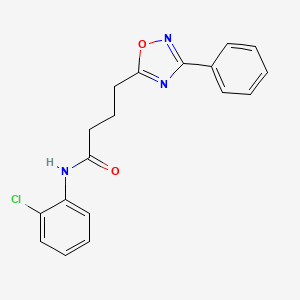
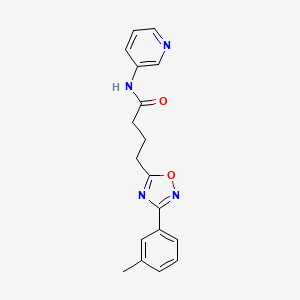
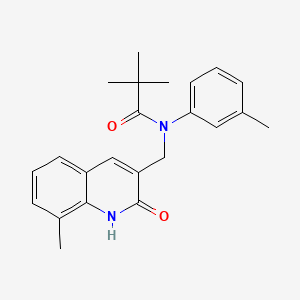
![ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7699764.png)
![N-(tert-butyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699766.png)


![1-(4-methoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7699781.png)

